2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Description
“2-Chloro-6-hydrazinopyridine” is a chemical compound with the empirical formula C5H6ClN3. It has a molecular weight of 143.57 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-hydrazinopyridine” consists of a pyridine ring with a chlorine atom at the 2-position and a hydrazine group at the 6-position .Physical And Chemical Properties Analysis
“2-Chloro-6-hydrazinopyridine” has a melting point of 118°C and a boiling point of 118°C. Its density is predicted to be 1.43±0.1 g/cm3 .Scientific Research Applications
Structural Analysis and Molecular Interactions
Research into derivatives of tetrahydroisoquinoline, such as 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, often focuses on their molecular structures and interactions. For instance, the study of different sulfonylisoquinoline derivatives revealed insights into molecular conformations and intramolecular hydrogen bonding, highlighting the intricate molecular interactions and steric effects involved in these compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Synthesis and Chemical Reactions
The synthesis and chemical transformations of similar compounds are also a significant area of research. For example, studies have explored the preparation of sulfonylquinoxaline derivatives, revealing various chemical reactions and pathways, such as hydrazinolysis and triazolo formation, which are key in synthesizing diverse chemical structures (Ammar et al., 2020).
Antimicrobial and Anticancer Properties
Compounds with a tetrahydroisoquinoline structure have been investigated for their potential antimicrobial and anticancer properties. Studies on sulfonylquinoxaline derivatives, for instance, have shown promising antimicrobial activity against various bacteria and fungi, suggesting potential applications in treating infections (Ammar et al., 2020). Additionally, aromatic sulfonamides containing a tetrahydroisoquinoline moiety have demonstrated cytotoxic effects on cancer cells, indicating their potential as anticancer agents (Madácsi et al., 2013).
Novel Catalyst Development
Research has also focused on the development of new catalysts using structures related to tetrahydroisoquinolines. For instance, the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst has been studied for promoting the synthesis of polyhydroquinoline derivatives, demonstrating the utility of these compounds in catalyzing chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Drug Design and Molecular Docking Studies
Additionally, these compounds have been studied for drug design purposes. Molecular docking studies, for example, have been conducted to explore the interactions of sulfonylquinoxaline derivatives with biological targets, providing insights into the design of new molecules with potential therapeutic applications (Ammar et al., 2020).
properties
IUPAC Name |
[6-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-14-12(5-6-13(17-14)18-16)22(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRXBVAMMMMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(N=C(C=C3)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline |
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